molecular formula C9H6ClNO3 B1353862 4-Chloro-7-methoxyindoline-2,3-dione CAS No. 60706-07-2

4-Chloro-7-methoxyindoline-2,3-dione

Cat. No. B1353862
CAS RN: 60706-07-2
M. Wt: 211.6 g/mol
InChI Key: VZPMNHWRRJFLFO-UHFFFAOYSA-N
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Description

“4-Chloro-7-methoxyindoline-2,3-dione” is a synthetic compound that has gained attention in the scientific community for its potential applications in diverse fields such as optoelectronics, material science, and biotechnology. It has the molecular formula C9H6ClNO3 .


Molecular Structure Analysis

The molecular structure of “4-Chloro-7-methoxyindoline-2,3-dione” can be represented by the SMILES string ClC1=C(OC)C=CC(NC2=O)=C1C2=O .


Physical And Chemical Properties Analysis

“4-Chloro-7-methoxyindoline-2,3-dione” is a powder . Its molecular weight is 211.6 g/mol.

Scientific Research Applications

Optoelectronic Applications

  • Synthesis and Computational Studies on Novel Acridin-Isoindoline-1,3-Dione Derivatives : A series of novel derivatives were synthesized for their optoelectronic properties, demonstrating high thermal stability and promising characteristics as fluorescent compounds. Computational studies provided insights into their optical band gaps and chemical stability (Mane, Katagi, & Melavanki, 2019).

Biological Applications

  • Anti-HIV Activity of Arylated Methylisatins : Arylated derivatives of N-methylisatin, synthesized through Suzuki–Miyaura reactions, showed in vitro antiviral activity against HIV-1 and HIV-2. One compound exhibited significant cytotoxicity in MT-4 cells, highlighting the therapeutic potential of such compounds (Hamdy et al., 2015).

Anticancer Agents

  • Novel Compounds Containing Lawsone : Compounds based on lawsone synthesized using halo-reagents showed antioxidant and antitumor activities, underscoring the importance of these novel compounds in therapeutic applications (Hassanien, Abd El-Ghani, & Elbana, 2022).
  • Pyrano[2,3-f]chromene-4,8-dione Derivatives as Anticancer Agents : A series of derivatives exhibited potent anticancer activities against various human cancer cell lines, demonstrating the potential of these compounds as novel anticancer agents (Hongshuang Li et al., 2017) & (Li et al., 2017).

properties

IUPAC Name

4-chloro-7-methoxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c1-14-5-3-2-4(10)6-7(5)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPMNHWRRJFLFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10500900
Record name 4-Chloro-7-methoxy-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-methoxyindoline-2,3-dione

CAS RN

60706-07-2
Record name 4-Chloro-7-methoxy-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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